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Introduction
Dibutyl malate (dibutyl 2-hydroxybutanedioate), a dialkyl ester of malic acid, is a compound of

interest in various chemical and pharmaceutical applications, including its use as a specialty

solvent and a precursor in organic synthesis.[1] A thorough understanding of its molecular

structure is paramount for its effective application and for quality control in its production.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and

confirmation of its chemical structure. This guide provides an in-depth analysis of the

spectroscopic data of dibutyl malate, offering insights into the interpretation of its NMR, IR,

and MS spectra.

Chemical Structure and Spectroscopic Correlation
Dibutyl malate possesses a molecular formula of C₁₂H₂₂O₅ and a molecular weight of 246.30

g/mol .[2][3][4] Its structure features two butyl ester groups attached to a four-carbon chain with

a hydroxyl group at the C-2 position. This combination of functional groups—esters, a

secondary alcohol, and aliphatic chains—gives rise to a unique spectroscopic fingerprint that

allows for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-

hydrogen framework of a molecule.
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¹H NMR Spectroscopy
While a publicly available, high-resolution ¹H NMR spectrum of dibutyl malate is not readily

accessible, a predicted spectrum can be derived from its known structure and established

chemical shift principles. The expected proton signals are as follows:

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on

concentration and solvent, typically appearing between δ 2.0-5.0 ppm.

Methine Proton (-CH-OH): A multiplet around δ 4.2-4.4 ppm. This proton is coupled to the

adjacent methylene protons.

Methylene Protons adjacent to Ester Oxygen (-O-CH₂-): Two triplets around δ 4.1-4.3 ppm,

corresponding to the two non-equivalent butyl chains.

Methylene Protons (-CH₂-CO): Two doublets of doublets (a pair of diastereotopic protons)

around δ 2.5-2.8 ppm, coupled to the methine proton.

Methylene Protons of Butyl Chains (-CH₂-): Multiplets in the range of δ 1.5-1.7 ppm and δ

1.3-1.5 ppm.

Methyl Protons (-CH₃): Two triplets around δ 0.9 ppm from the two butyl groups.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The experimental ¹³C NMR data for dibutyl malate (DL-Malic acid di-n-butyl ester)

has been reported.[3]
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Chemical Shift (ppm) Assignment

173.53 C=O (ester)

170.61 C=O (ester)

67.36 -CH(OH)-

65.87 -O-CH₂-

64.91 -O-CH₂-

38.81 -CH₂-C=O

30.61 -CH₂-

30.56 -CH₂-

19.10 -CH₂-

19.06 -CH₂-

13.66 -CH₃

Table 1: ¹³C NMR Chemical Shift Assignments for Dibutyl Malate.[3]

The two distinct carbonyl signals suggest slightly different electronic environments for the two

ester groups. The signal at 67.36 ppm is characteristic of a carbon attached to a hydroxyl

group. The multiple signals in the aliphatic region correspond to the different methylene and

methyl carbons of the two butyl chains.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of dibutyl malate is available from the NIST

WebBook.[2]
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Wavenumber (cm⁻¹) Assignment Functional Group

~3450 (broad) O-H stretch Alcohol

2960-2870 C-H stretch Aliphatic

~1735 C=O stretch Ester

~1200-1100 C-O stretch Ester, Alcohol

Table 2: Characteristic IR Absorption Bands for Dibutyl Malate.[2]

The broad absorption band around 3450 cm⁻¹ is indicative of the hydroxyl group. The strong,

sharp peak at approximately 1735 cm⁻¹ is characteristic of the carbonyl stretch of the ester

groups. The C-H stretching vibrations of the aliphatic chains are observed in the 2960-2870

cm⁻¹ region, and the C-O stretching vibrations of the ester and alcohol functionalities appear in

the fingerprint region between 1200-1100 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. The NIST WebBook indicates the

availability of an electron ionization (EI) mass spectrum for dibutyl malate.[2] While the full

spectrum is not provided here, a plausible fragmentation pathway can be proposed.

Upon electron ionization, dibutyl malate (MW = 246.30) would form a molecular ion (M⁺˙) at

m/z 246. The fragmentation is expected to be driven by the functional groups, primarily the

esters and the hydroxyl group.
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Dibutyl Malate (m/z = 246)

m/z = 189
[M - C₄H₉O]⁺- OC₄H₉

m/z = 173
[M - C₄H₉O₂]⁺

- COOC₄H₉

m/z = 57
[C₄H₉]⁺

Butyl fragment

m/z = 117- C₄H₈O₂

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation of Dibutyl Malate.

Key expected fragments would include:

Loss of a butoxy radical (-OC₄H₉) to give a fragment at m/z 189.

Loss of a butoxycarbonyl radical (-COOC₄H₉) to yield a fragment at m/z 173.

Cleavage of the C-C bond adjacent to the hydroxyl group.

The appearance of a prominent peak at m/z 57 corresponding to the butyl cation ([C₄H₉]⁺).

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
Sample Preparation: Dissolve ~10-20 mg of dibutyl malate in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled

sequence is typically used. A larger number of scans is required compared to ¹H NMR due to

the lower natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation: As dibutyl malate is a liquid, a neat spectrum can be obtained by

placing a thin film of the sample between two NaCl or KBr plates.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer,

typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of dibutyl malate in a volatile solvent (e.g.,

methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS).

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-

flight (TOF) detector.
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Caption: General workflow for the spectroscopic analysis of Dibutyl Malate.

Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the

structural characterization of dibutyl malate. The ¹H and ¹³C NMR spectra reveal the detailed

carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups

(hydroxyl and ester), and the mass spectrum provides the molecular weight and fragmentation

pattern, which further corroborates the proposed structure. The data presented in this guide

serves as a valuable reference for researchers and scientists involved in the analysis and

application of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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